N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide, commonly referred to in the literature as ADB-BINACA, is a synthetic cannabinoid that has garnered attention for its psychoactive properties. This compound is part of a larger class of substances known as indazole derivatives, which are recognized for their potential therapeutic applications and recreational use. The compound is characterized by its unique molecular structure, which includes an indazole core and a carboxamide group, contributing to its interaction with cannabinoid receptors.
ADB-BINACA was first identified in seized products in Sweden in July 2019 and has since been detected in various countries. It is classified under the Chemical Abstracts Service registry with the number 2666932-43-8. The compound's synthesis and characterization have been documented in several studies, highlighting its pharmacological properties and potential applications in medicine .
ADB-BINACA is classified as a synthetic cannabinoid, specifically targeting the cannabinoid receptor type 1 (CB1). Synthetic cannabinoids are known to mimic the effects of delta-9-tetrahydrocannabinol, the active component of cannabis, leading to a range of psychoactive effects . This classification places ADB-BINACA among compounds that may have therapeutic potential but also pose risks of abuse and adverse effects.
The synthesis of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide involves several key steps that utilize established organic chemistry techniques. The process typically begins with the preparation of the indazole core followed by the introduction of the side chains.
Technical Details:
The molecular formula for N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide is , indicating a complex structure comprising multiple functional groups.
Data:
The compound's stereochemistry is significant due to the presence of an asymmetric carbon atom, resulting in distinct enantiomers that may exhibit different biological activities .
ADB-BINACA undergoes various chemical reactions typical of synthetic cannabinoids. These include:
Technical Details:
The metabolic pathways can lead to both active and inactive metabolites, influencing both therapeutic efficacy and toxicity profiles .
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide primarily acts as an agonist at cannabinoid receptors, particularly CB1 receptors located in the brain and central nervous system.
Data:
The precise mechanism involves conformational changes in receptor structure upon binding, leading to downstream signaling events that mediate its psychoactive effects .
The stability of ADB-BINACA under various conditions suggests it can persist in biological systems long enough to exert significant effects. Its solubility profile indicates potential for absorption in biological tissues .
ADB-BINACA has been studied for its potential applications in:
The ongoing research into ADB-BINACA continues to reveal insights into its pharmacological properties and potential therapeutic applications while also addressing concerns regarding safety and regulation .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: